

Application Notes and Protocols for Measuring the Reaction Kinetics of HCFC-141b

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dichloro-1-fluoroethane**

Cat. No.: **B156305**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the gas-phase reaction kinetics of **1,1-dichloro-1-fluoroethane** (HCFC-141b), a compound of interest due to its role as an ozone-depleting substance. The primary focus is on its reaction with the hydroxyl radical (OH), the dominant sink for HCFC-141b in the troposphere. Accurate determination of the rate constant for this reaction is crucial for modeling its atmospheric lifetime and environmental impact.

Three common experimental techniques are detailed: the relative rate method, flash photolysis-resonance fluorescence, and the discharge-flow technique.

Data Presentation

The following table summarizes experimentally determined Arrhenius parameters and rate constants for the reaction of HCFC-141b with OH radicals from various studies. This allows for a direct comparison of the kinetic data obtained using different techniques.

Table 1: Summary of Kinetic Data for the Reaction HCFC-141b + OH → Products

$A (x 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1})$	$E/R (\text{K})$	$k(298 \text{ K}) (x 10^{-15} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1})$	Temperature Range (K)	Experimental Method	Reference
1.4	1630	5.9	298-358	Relative Rate (RR)	Huder and DeMore, 1993[1][2]
0.42	1200	Not explicitly stated	220-400	Flash Photolysis-Resonance Fluorescence (FP-RF)	Recommended expression from combined data
Data not available	Data not available	Data not available	Data not available	Discharge-Flow (DF)	General technique, specific data for HCFC-141b not found in initial search

Note: The FP-RF data is a recommended expression from a combination of studies and may not represent a single experimental result.

Experimental Protocols

Detailed methodologies for the three key experimental techniques are provided below.

Relative Rate (RR) Method

The relative rate method is a widely used technique for determining the rate constant of a reaction of interest by comparing its rate to that of a reference reaction with a well-known rate constant.

Principle:

The relative disappearance of the target compound (HCFC-141b) and a reference compound are measured simultaneously in the presence of a common reactant, in this case, the OH radical. The ratio of the rate constants can be determined from the following relationship:

$$\ln([HCFC-141b]_0 / [HCFC-141b]_t) = (k_{HCFC-141b} / k_{ref}) * \ln([Ref]_0 / [Ref]_t)$$

where:

- $[HCFC-141b]_0$ and $[Ref]_0$ are the initial concentrations.
- $[HCFC-141b]_t$ and $[Ref]_t$ are the concentrations at time t .
- $k_{HCFC-141b}$ and k_{ref} are the rate constants for the reactions of OH with HCFC-141b and the reference compound, respectively.

By plotting $\ln([HCFC-141b]_0 / [HCFC-141b]_t)$ against $\ln([Ref]_0 / [Ref]_t)$, the slope of the resulting straight line gives the ratio of the rate constants.

Experimental Protocol:

- Reaction Chamber Preparation:
 - A temperature-controlled reaction chamber (e.g., a 100 L Teflon bag or a quartz reactor) is evacuated to remove any residual gases.
 - The chamber is then filled with a known pressure of a diluent gas, typically purified air or nitrogen, to a total pressure of approximately 760 Torr.
- Reactant Introduction:
 - Known partial pressures of HCFC-141b and a reference compound (e.g., CH_4 or CH_3CCl_3) are introduced into the chamber using calibrated mass flow controllers or by injecting known volumes of the gases.
 - Water vapor is introduced by passing a stream of the diluent gas through a bubbler containing deionized water.

- Ozone (O_3) is added to the chamber. The concentration of O_3 is typically a few parts per million (ppm).
- OH Radical Generation:
 - OH radicals are generated in situ by the photolysis of ozone in the presence of water vapor using a UV lamp (e.g., a low-pressure mercury lamp at 254 nm).
 - $O_3 + h\nu (\lambda < 320 \text{ nm}) \rightarrow O(^1D) + O_2$
 - $O(^1D) + H_2O \rightarrow 2OH$
- Reaction Monitoring:
 - The concentrations of HCFC-141b and the reference compound are monitored over time using an analytical instrument such as a Fourier Transform Infrared (FTIR) spectrometer. [\[1\]](#)
 - FTIR spectra are recorded at regular intervals throughout the experiment. The decay of the reactants is followed by integrating the absorbance of characteristic infrared absorption bands.
- Data Analysis:
 - The concentrations of HCFC-141b and the reference compound at different time points are determined from their respective IR absorbances using the Beer-Lambert law.
 - A plot of $\ln([HCFC-141b]_0 / [HCFC-141b]_t)$ versus $\ln([Ref]_0 / [Ref]_t)$ is generated.
 - The slope of the linear fit to the data yields the ratio $k_{HCFC-141b} / k_{ref}$.
 - The rate constant for the reaction of OH with HCFC-141b is then calculated using the known rate constant of the reference reaction at the experimental temperature.
- Temperature Dependence:
 - To determine the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, E_a), the experiment is repeated at different temperatures.

- A plot of $\ln(k)$ versus $1/T$ (an Arrhenius plot) will yield a straight line with a slope of $-E_a/R$ and an intercept of $\ln(A)$, where R is the gas constant.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a direct technique for measuring absolute rate constants. It involves generating a pulse of OH radicals and monitoring their decay in the presence of an excess of HCFC-141b.

Principle:

A short pulse of UV light is used to photolyze a precursor molecule to produce OH radicals. The concentration of OH is then monitored in real-time by resonance fluorescence. In the presence of a large excess of HCFC-141b, the decay of OH radicals follows pseudo-first-order kinetics, and the observed rate constant (k') is directly proportional to the concentration of HCFC-141b.

$$k' = k_{\text{obs}} + k_{\text{HCFC-141b}} * [\text{HCFC-141b}]$$

where:

- k' is the pseudo-first-order rate constant.
- k_{obs} is the rate of OH decay in the absence of HCFC-141b (due to diffusion, reaction with impurities, etc.).
- $k_{\text{HCFC-141b}}$ is the bimolecular rate constant of interest.

Experimental Protocol:

- Reactor Setup:
 - A temperature-controlled flow reactor is used. A carrier gas (e.g., Helium) flows continuously through the reactor at a controlled pressure.
 - The reactor is equipped with an inlet for the reactant mixture, a photolysis source, a resonance fluorescence detection system, and a pumping system.
- OH Radical Generation:

- OH radicals are produced by the pulsed laser photolysis of a suitable precursor, such as nitric acid (HNO_3) or hydrogen peroxide (H_2O_2), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).
- $\text{HNO}_3 + \text{h}\nu \rightarrow \text{OH} + \text{NO}_2$
- Reactant Flow:
 - A known concentration of HCFC-141b, highly diluted in the carrier gas, is introduced into the reactor through a calibrated mass flow controller. The concentration of HCFC-141b is kept in large excess compared to the initial OH concentration.
- Resonance Fluorescence Detection:
 - The concentration of OH radicals is monitored by resonance fluorescence. A resonance lamp emits radiation at the resonant wavelength of OH (around 308 nm).
 - The OH radicals in the reactor absorb this radiation and then fluoresce. The fluorescence intensity, which is proportional to the OH concentration, is detected by a photomultiplier tube (PMT) positioned at a right angle to both the resonance lamp and the photolysis laser beam.
- Data Acquisition:
 - The fluorescence signal is recorded as a function of time after the photolysis pulse using a multichannel scaler or a transient digitizer. This provides a decay profile of the OH radicals.
- Data Analysis:
 - The decay of the OH fluorescence signal is fitted to a first-order exponential function to obtain the pseudo-first-order rate constant (k').
 - This measurement is repeated for a range of HCFC-141b concentrations.
 - A plot of k' versus the concentration of HCFC-141b is constructed. The slope of this plot gives the bimolecular rate constant, $k_{\text{HCFC-141b}}$.

- Temperature Dependence:
 - The experiment is performed at various temperatures to determine the Arrhenius parameters, as described in the relative rate method.

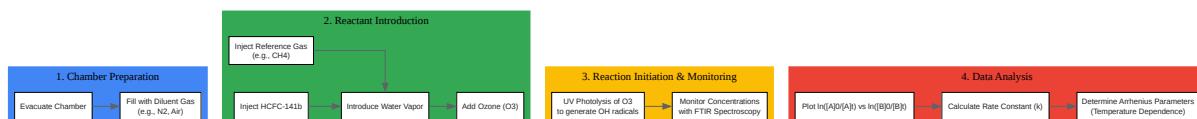
Discharge-Flow (DF) Technique

The discharge-flow method is another powerful technique for measuring absolute rate constants of gas-phase reactions. It involves creating a flow of radicals down a tube and monitoring their concentration as a function of distance (and therefore reaction time) in the presence of a reactant.

Principle:

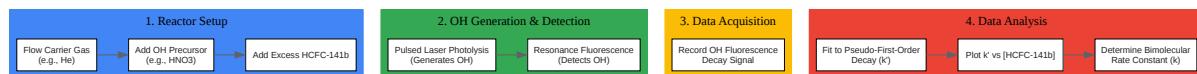
OH radicals are generated in a side arm of a flow tube by a microwave discharge. These radicals are then introduced into the main flow tube containing a carrier gas and an excess of HCFC-141b. The concentration of OH is measured at different points along the flow tube using a movable detector, typically a mass spectrometer or a resonance fluorescence detector. The decay of the OH concentration along the tube provides the rate of the reaction.

Experimental Protocol:

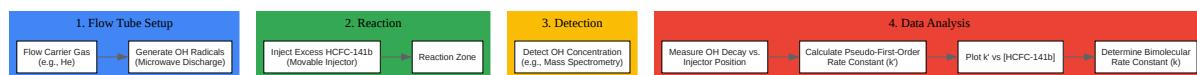

- Flow Tube Setup:
 - A cylindrical flow tube (typically made of Pyrex or quartz) is used, with a carrier gas (e.g., Helium) flowing at a constant, known velocity and pressure.
 - The tube has an inlet for the OH radicals, a movable injector for introducing HCFC-141b, and a detector at the end of the tube.
- OH Radical Generation:
 - OH radicals are typically produced in a side arm by passing a mixture of a precursor (e.g., H₂ in He) through a microwave discharge.
$$\text{H}_2 + \text{discharge} \rightarrow 2\text{H}$$
 - $\text{H} + \text{NO}_2 \rightarrow \text{OH} + \text{NO}$

- Reactant Introduction:
 - A known concentration of HCFC-141b, diluted in the carrier gas, is introduced into the main flow tube through a movable injector. This ensures that the reaction time can be varied by changing the position of the injector relative to the fixed detector.
- Detection:
 - The concentration of OH radicals is monitored at the end of the flow tube. Common detection methods include:
 - Mass Spectrometry: The gas from the flow tube is sampled into a mass spectrometer, and the ion signal corresponding to the mass of the OH radical is measured.
 - Resonance Fluorescence: Similar to the FP-RF technique, a resonance lamp and a PMT are used to detect OH radicals.
- Kinetic Measurement:
 - With the HCFC-141b flow off, the initial OH signal ($[\text{OH}]_0$) is measured.
 - HCFC-141b is then introduced through the movable injector at a specific position, and the OH signal ($[\text{OH}]$) is measured.
 - The pseudo-first-order rate constant (k') is determined from the decay of the OH signal as a function of the injector position (which corresponds to reaction time).
 - $\ln([\text{OH}]_0 / [\text{OH}]) = k' * t = k' * (z / v)$
 - where z is the distance between the injector and the detector, and v is the flow velocity.
- Data Analysis:
 - The experiment is repeated for various concentrations of HCFC-141b.
 - A plot of the pseudo-first-order rate constant (k') versus the HCFC-141b concentration is made. The slope of this plot gives the bimolecular rate constant.

- Temperature Dependence:


- The flow tube can be heated or cooled to study the reaction at different temperatures and determine the Arrhenius parameters.

Mandatory Visualization


[Click to download full resolution via product page](#)

Caption: Workflow for the Relative Rate Method.

[Click to download full resolution via product page](#)

Caption: Workflow for the Flash Photolysis-Resonance Fluorescence Method.

[Click to download full resolution via product page](#)

Caption: Workflow for the Discharge-Flow Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Rate constant for the reaction of OH with CH₃CCl₂F(HCFC-141b) determined by relative rate measurements with CH₄ and CH₃CCl₃ (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring the Reaction Kinetics of HCFC-141b]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156305#protocol-for-measuring-the-reaction-kinetics-of-hcfc-141b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com